Cas no 2228860-54-4 (1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- EN300-1902778
- 2228860-54-4
- 1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
-
- インチ: 1S/C15H16ClF2NO4/c1-13(2,3)23-12(22)19-8-4-5-9(10(16)6-8)14(11(20)21)7-15(14,17)18/h4-6H,7H2,1-3H3,(H,19,22)(H,20,21)
- InChIKey: AOMAUPHDVVPFQS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1(C(=O)O)CC1(F)F)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 347.0735920g/mol
- どういたいしつりょう: 347.0735920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 75.6Ų
1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1902778-10g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228860-54-4 | 10g |
$7988.0 | 2023-09-18 | ||
Enamine | EN300-1902778-0.25g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228860-54-4 | 0.25g |
$1708.0 | 2023-09-18 | ||
Enamine | EN300-1902778-0.5g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228860-54-4 | 0.5g |
$1783.0 | 2023-09-18 | ||
Enamine | EN300-1902778-2.5g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228860-54-4 | 2.5g |
$3641.0 | 2023-09-18 | ||
Enamine | EN300-1902778-0.1g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228860-54-4 | 0.1g |
$1635.0 | 2023-09-18 | ||
Enamine | EN300-1902778-1g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228860-54-4 | 1g |
$1857.0 | 2023-09-18 | ||
Enamine | EN300-1902778-5g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228860-54-4 | 5g |
$5387.0 | 2023-09-18 | ||
Enamine | EN300-1902778-10.0g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228860-54-4 | 10g |
$7988.0 | 2023-06-02 | ||
Enamine | EN300-1902778-0.05g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228860-54-4 | 0.05g |
$1560.0 | 2023-09-18 | ||
Enamine | EN300-1902778-5.0g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228860-54-4 | 5g |
$5387.0 | 2023-06-02 |
1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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3. Book reviews
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acidに関する追加情報
1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228860-54-4)
The compound 1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid, with CAS No. 2228860-54-4, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a cyclopropane ring substituted with fluorine atoms and a complex aromatic moiety containing a tert-butoxy carbonyl amino group. These structural elements contribute to its exceptional chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutic agents. The presence of the tert-butoxy carbonyl amino group (Boc-protected amine) suggests that this compound may serve as an intermediate in peptide synthesis or as a building block for more complex molecules. Additionally, the fluorinated cyclopropane ring imparts unique electronic and steric properties, which could enhance the compound's bioavailability and stability when incorporated into drug candidates.
One of the most intriguing aspects of this compound is its ability to participate in various chemical transformations. For instance, the Boc group can be readily removed under acidic conditions, revealing the underlying amine functionality. This feature makes the compound highly versatile in synthetic chemistry, enabling researchers to explore its potential in constructing bioactive molecules with tailored functionalities. Recent advancements in catalytic methods have further expanded the scope of reactions involving such compounds, paving the way for innovative applications in medicinal chemistry.
Moreover, the fluorinated cyclopropane moiety has been shown to exhibit interesting pharmacokinetic properties. Fluorine substitution often enhances lipophilicity and metabolic stability, which are critical factors in drug design. By incorporating this moiety into larger molecular frameworks, researchers can potentially develop compounds with improved pharmacokinetic profiles and enhanced therapeutic efficacy. This has led to increased interest in exploring the use of this compound as a key intermediate in the synthesis of bioactive agents targeting various disease states.
In terms of synthesis, this compound represents a challenging yet rewarding target for organic chemists. The construction of the cyclopropane ring with two fluorine atoms requires precise control over reaction conditions to ensure high yields and selectivity. Similarly, the introduction of the tert-butoxy carbonyl amino group necessitates careful planning to avoid unwanted side reactions. Recent breakthroughs in transition metal-catalyzed cyclization reactions have provided new avenues for constructing such complex molecules efficiently.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have proven invaluable in confirming the structure and purity of this compound. These tools allow researchers to accurately determine the stereochemistry and regiochemistry of the molecule, ensuring that it meets rigorous quality standards required for downstream applications. Furthermore, computational methods like molecular docking have been employed to predict the binding affinities of this compound to various biological targets, providing valuable insights into its potential therapeutic uses.
Looking ahead, the future of 1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid lies in its continued exploration as a versatile building block for drug discovery and materials science. Its unique combination of functional groups and structural features positions it as a promising candidate for developing novel therapies and advanced materials. As research progresses and new synthetic methodologies emerge, this compound will undoubtedly play an increasingly important role in advancing our understanding of complex molecular systems.
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